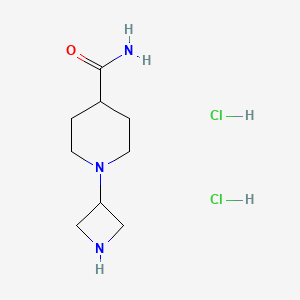

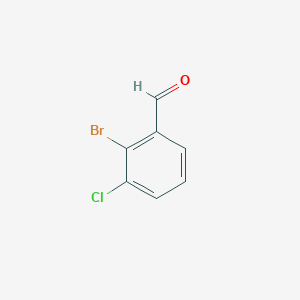

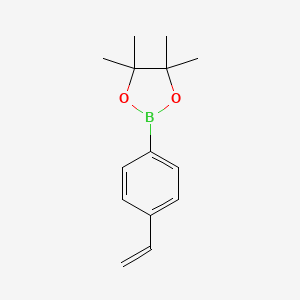

![molecular formula C7H9BrN2O B1290597 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol CAS No. 911112-04-4](/img/structure/B1290597.png)

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol

Overview

Description

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol is a compound that can be associated with the class of amino alcohols, which are organic compounds containing both an amine and an alcohol functional group. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are explored, which can provide insights into the properties and potential synthetic routes for this compound.

Synthesis Analysis

The synthesis of related amino alcohols has been described using various methods. For instance, the synthesis of tetrahydrobenzo[a]pyrrolizidines through an amine-induced ring-opening reaction followed by a TiCl4-catalyzed intramolecular Diels-Alder reaction is detailed . Additionally, the resolution of a structurally similar compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, through lipase-catalyzed reactions highlights the potential for enantioselective synthesis of amino alcohols . Furthermore, the preparation of enantiomerically pure (R)-1-(pyridin-3-yl)-2-aminoethanol via kinetic resolution using Candida antarctica lipase suggests a chemoenzymatic approach to synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of amino alcohols is characterized by the presence of an amine group and an alcohol group. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss related compounds. For example, the synthesis of pyridine-based heterocycles involves the formation of different pyridothienopyrimidine derivatives, which indicates the versatility of pyridine-containing compounds in forming complex heterocyclic structures .

Chemical Reactions Analysis

The chemical reactivity of amino alcohols can be diverse. The papers describe various reactions, such as the acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols to form pyridine and quinoline derivatives . This suggests that this compound could potentially undergo similar coupling reactions to form heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the papers, the properties of amino alcohols generally include the ability to form hydrogen bonds due to the presence of both amine and alcohol functional groups. This can affect their solubility in water and organic solvents. The bromine atom present in the compound may also influence its reactivity, making it amenable to further substitution reactions.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The compound’s physical and chemical properties such as density (16±01 g/cm3), boiling point (3431±320 °C at 760 mmHg), and flash point (1613±251 °C) have been reported .

properties

IUPAC Name |

2-[(5-bromopyridin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONZIQYJELDBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

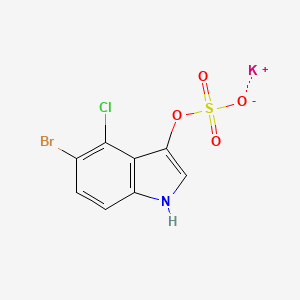

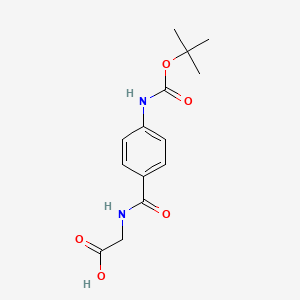

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)

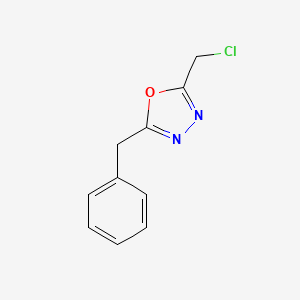

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)